2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(2-phenylethyl)acetamide
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Description
2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C32H33N5O5S and its molecular weight is 599.71. The purity is usually 95%.
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Scientific Research Applications
Quinazolinone Derivatives and Their Applications
Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities. Research on quinazolinone derivatives has demonstrated their potential as alpha 1-adrenoceptor antagonists with antihypertensive properties. For example, studies have synthesized derivatives acting as potent and selective alpha 1-adrenoceptor antagonists, showing efficacy in lowering blood pressure in animal models (Chern et al., 1993). This suggests that modifications of the quinazolinone core, as seen in the specified chemical, could be explored for similar pharmacological effects.
Phenylpiperazine Analogues and Antihistaminic Activity
Phenylpiperazine is another functional group within the compound of interest, which is known for its prominence in the development of CNS-active drugs, including antihistamines and antidepressants. Novel quinazolinone derivatives incorporating phenylpiperazine have been investigated for H1-antihistaminic activity, indicating significant potential in treating allergic conditions. For instance, novel compounds have shown promising H1-antihistaminic activity in vivo, with some derivatives providing protection against histamine-induced bronchospasm with minimal sedative effects (Alagarsamy & Parthiban, 2013). This implies the potential research application of the given compound in developing new antihistamines.
Properties
IUPAC Name |
2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O5S/c38-29(33-13-11-23-7-3-1-4-8-23)21-43-32-34-26-20-28-27(41-22-42-28)19-25(26)31(40)37(32)14-12-30(39)36-17-15-35(16-18-36)24-9-5-2-6-10-24/h1-10,19-20H,11-18,21-22H2,(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXWASDSLMWALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCCC6=CC=CC=C6)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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